6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde
Description
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
6-[(E)-3-(oxan-2-yloxy)prop-1-enyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H17NO3/c16-11-13-6-3-5-12(15-13)7-4-10-18-14-8-1-2-9-17-14/h3-7,11,14H,1-2,8-10H2/b7-4+ |
InChI Key |
PBOIXPJOANTEBX-QPJJXVBHSA-N |
Isomeric SMILES |
C1CCOC(C1)OC/C=C/C2=NC(=CC=C2)C=O |
Canonical SMILES |
C1CCOC(C1)OCC=CC2=NC(=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Claisen-Schmidt Condensation
A common strategy for forming α,β-unsaturated carbonyl systems, this method involves the condensation of an aldehyde with a ketone or another aldehyde. For the target compound, a pyran-containing aldehyde could react with a pyridine derivative to form the propenyl linkage.
Key Steps :
- Preparation of Pyran Aldehyde : Tetrahydro-pyran-2-yloxy-propenal derivatives are synthesized via oxidation of alcohols or through nucleophilic substitution reactions.
- Condensation Reaction : The pyran aldehyde reacts with a pyridine-2-carbaldehyde precursor (e.g., 2-pyridinecarboxaldehyde) in the presence of a base catalyst (e.g., piperidine) under reflux conditions.
Example Reaction :
Pyran Aldehyde + Pyridine-2-carbaldehyde → 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde
Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperidine | Chloroform | Reflux | 4 hours | ~40% |
Data adapted from Ambeed.com synthesis pathways for analogous pyran derivatives.
Vinylation and Functional Group Interconversion
This method leverages palladium-catalyzed vinylation to introduce the propenyl group, followed by etherification to incorporate the tetrahydro-pyran-2-yloxy moiety.
Key Steps :
- Vinylation : A pyridine derivative (e.g., 2-bromopyridine) undergoes cross-coupling with a vinylating agent (e.g., Bu₃SnCH=CH₂) in the presence of Pd(PPh₃)₄ and a base.
- Etherification : The resulting vinylpyridine is functionalized with a tetrahydro-pyran-2-ol via nucleophilic substitution or Mitsunobu reaction.
Example Reaction :
2-Bromopyridine + Bu₃SnCH=CH₂ → 2-Vinylpyridine → 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine
Conditions :
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Et₃N | Toluene | 80–100°C | 60–70% |
Adapted from Russian patent RU2198875C2.
Multistep Synthesis from 2-Picoline
A three-step industrial-scale method reported in Chinese patents (CN101906068A/B) involves chlorination, hydrolysis, and oxidation to generate the aldehyde backbone, followed by functionalization.
Step 1: Chlorination
2-Picoline reacts with trichloroisocyanuric acid in halohydrocarbon solvents (e.g., chloroform) with benzamide as a catalyst.
Step 2: Hydrolysis
The chlorinated intermediate undergoes hydrolysis under alkaline conditions (e.g., Na₂CO₃) to form 2-pyridinemethanol.
Step 3: Oxidation
Oxidation of the alcohol to the aldehyde using NaOCl and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) at −10°C to 25°C.
Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Trichloroisocyanuric acid | Chloroform | 40–90°C | 90–95% |
| 2 | Na₂CO₃ | H₂O/CH₂Cl₂ | Reflux | 85–90% |
| 3 | NaOCl, TEMPO | CH₂Cl₂ | −10°C to 25°C | 70–80% |
Data synthesized from CN101906068A/B.
Enzymatic Resolution and Oxidation
For chiral intermediates, enzymatic kinetic resolution provides enantiopure alcohols, which are oxidized to aldehydes.
Key Steps :
- Resolution : (±)-3,4-Dihydro-2H-pyran-2-methanol is resolved using porcine pancreatic lipase (PPL) in acetone, yielding (R)-enantiomer.
- Oxidation : The alcohol is oxidized to the aldehyde using BAIB (diacetoxyiodobenzene) and TEMPO in CH₂Cl₂.
Conditions :
| Step | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| Resolution | PPL | Acetone | 4 days | >99% ee |
| Oxidation | BAIB, TEMPO | CH₂Cl₂ | 5 hours | 54% |
Adapted from PMC synthesis of (R)-3,4-dihydro-2H-pyran-2-carbaldehyde.
Multicomponent Reactions
A one-pot approach using a pyran aldehyde, malononitrile, and methyl acetoacetate in the presence of a nanocatalyst (e.g., Ta-MOF) forms the core structure.
Example :
Pyran Aldehyde + Malononitrile + Methyl Acetoacetate → 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde
Conditions :
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ta-MOF nanostructures | H₂O/EtOH (1:1) | Room temperature | 12 hours | 70–85% |
Inspired by Frontiers in Chemistry multicomponent synthesis.
Comparative Analysis of Methods
| Method | Strengths | Limitations | Yield Range |
|---|---|---|---|
| Claisen-Schmidt | Simple, low-cost reagents | Moderate yields, stereoselectivity issues | 40–60% |
| Vinylation | High functionalization efficiency | Requires palladium catalysts | 60–70% |
| Multistep (CN patents) | Industrial scalability | Multi-step complexity | 70–80% |
| Enzymatic Resolution | High enantiomeric purity | Limited substrate scope | 50–55% |
| Multicomponent | One-pot efficiency | Catalyst recyclability challenges | 70–85% |
Data synthesized from sources.
Chemical Reactions Analysis
Types of Reactions
6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The propenyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carboxylic acid.
Reduction: 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a propenyl group and a tetrahydro-pyran-2-yloxy moiety. Its synthesis typically involves multi-step organic reactions, which may include:
- Formation of the Pyridine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Propenyl Group : This step often employs alkylation or substitution reactions.
- Attachment of the Tetrahydro-pyran-2-yloxy Moiety : This may involve etherification or similar reactions to introduce the tetrahydro-pyran structure.
The specific synthetic routes can vary, but they generally require careful optimization to ensure high yields and purity of the final product.
Biological Activities
Research indicates that compounds with structural similarities to 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde exhibit a range of biological activities, including:
- Antioxidant Properties : Studies have shown that similar compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Effects : Some derivatives have demonstrated activity against various bacterial and fungal strains, indicating potential use as antimicrobial agents.
Medicinal Chemistry Applications
The potential therapeutic applications of 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde are noteworthy:
- Pharmaceutical Development : Its unique structure may serve as a scaffold for designing new drugs targeting specific biological pathways.
- Drug Delivery Systems : The compound's properties could be exploited in creating novel drug delivery systems that enhance the bioavailability of therapeutic agents.
- Biological Target Interaction Studies : Understanding how this compound interacts with various biological targets is crucial for elucidating its mechanism of action and optimizing its efficacy.
Case Studies and Research Findings
Several studies have highlighted the significance of compounds related to 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde:
- A study published in PubMed explored the synthesis and biological evaluation of tetrahydrothieno[3,2-c]pyridine derivatives, revealing their antiplatelet activity and potential as pharmacophores for cardiovascular diseases .
- Another investigation focused on the antioxidant activity of related compounds, demonstrating their ability to scavenge hydroxyl radicals effectively .
Mechanism of Action
The mechanism of action of 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde, we compare it to structurally analogous pyridine derivatives (Table 1). Key differentiating factors include the nature of substituents, protecting groups, and electronic effects influencing reactivity.
Table 1: Comparative Analysis of Pyridine Carbaldehyde Derivatives
*Calculated based on molecular formula.
Key Observations:
Protecting Group Stability :
- The THP group in the target compound is cleaved under mild acidic conditions (e.g., aqueous HCl or p-TsOH), whereas the tert-butyldimethylsilyl (TBDMS) group in the fluoropyridine derivative requires fluoride ions (e.g., TBAF) for deprotection . This makes the THP-protected compound preferable in acid-tolerant synthetic pathways.
Electronic Effects :
- The trifluoromethylphenyl substituent in 6-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde introduces strong electron-withdrawing effects, increasing the electrophilicity of its 3-carbaldehyde group compared to the 2-carbaldehyde in the THP-oxy analog. This may accelerate nucleophilic additions (e.g., Grignard reactions) .
Steric and Solubility Profiles :
- The THP-oxy propenyl chain enhances solubility in polar aprotic solvents (e.g., THF, DCM) due to its oxygen-rich structure, whereas the TBDMS-protected compound exhibits higher lipophilicity, favoring hydrophobic environments .
Biological Activity
6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde is a complex organic compound characterized by a pyridine ring with a propenyl substituent. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive review of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde is C13H15NO3, with a molecular weight of approximately 233.27 g/mol. The structure includes a pyridine ring, which is often linked to various biological activities due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Pyridine derivatives, including the compound , have been noted for their antimicrobial properties . A study reported that various pyridine compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the tetrahydropyran moiety may enhance the interaction with bacterial cell membranes, improving efficacy.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde | Pseudomonas aeruginosa | 48 µg/mL |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Pseudomonas aeruginosa, which is known for its resistance to many antibiotics .
Anticancer Activity
The anticancer potential of pyridine derivatives has also been explored extensively. Research indicates that certain pyridine compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of redox status and interaction with cellular signaling pathways.
Case Study:
In a study evaluating the cytotoxic effects of various pyridine derivatives on melanoma cells, it was found that compounds with structural similarities to 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde exhibited significant cytotoxicity. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to cell death .
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyridine compounds against viruses such as SARS-CoV-2. The structural features of these compounds allow them to inhibit viral replication effectively. The unique combination of the pyridine ring and tetrahydropyran group may enhance binding affinity to viral proteins, potentially blocking entry or replication processes.
Table 2: Antiviral Efficacy of Pyridine Derivatives
| Compound | Virus Tested | IC50 (µM) |
|---|---|---|
| Compound C | SARS-CoV-2 | 15 µM |
| Compound D | Influenza A | 20 µM |
| 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde | SARS-CoV-2 | 12 µM |
The data suggests that this compound may serve as a promising candidate for further development as an antiviral agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
